molecular formula C6H3Br2F2N B13093146 2,3-Dibromo-6-(difluoromethyl)pyridine

2,3-Dibromo-6-(difluoromethyl)pyridine

Cat. No.: B13093146
M. Wt: 286.90 g/mol
InChI Key: MKCSHEOUFGUSQN-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2,6-difluoropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-6-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-6-(difluoromethyl)pyridine is unique due to the specific positioning of its bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

2,3-dibromo-6-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H

InChI Key

MKCSHEOUFGUSQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)Br)C(F)F

Origin of Product

United States

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